Cilazaprilat

Overview

Description

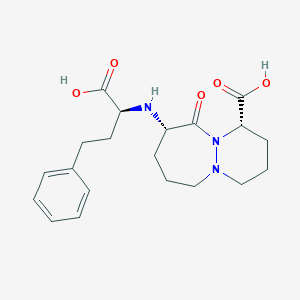

Cilazaprilat is a potent angiotensin-converting enzyme (ACE) inhibitor and the active metabolite of the prodrug cilazapril . It is chemically designated as $ C{20}H{27}N3O5 $ and is primarily used to treat hypertension and congestive heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cilazaprilat is synthesized from cilazapril through a hydrolysis reaction. The synthesis of cilazapril itself involves the condensation of a pyridazine derivative with an amino acid ester, followed by a series of chemical transformations including ester hydrolysis and cyclization .

Industrial Production Methods

Industrial production of this compound involves large-scale hydrolysis of cilazapril under controlled conditions. The process typically employs aqueous or enzymatic hydrolysis to ensure high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Cilazaprilat undergoes several types of chemical reactions, including:

Hydrolysis: Conversion of cilazapril to this compound.

Deesterification: This reaction is crucial for the activation of cilazapril to this compound.

Common Reagents and Conditions

Hydrolysis: Typically performed using water or aqueous solutions under acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Major Products Formed

Scientific Research Applications

Pharmacological Effects

Cilazaprilat exhibits multiple pharmacological effects that contribute to its therapeutic benefits:

- Vasodilation : this compound enhances endothelium-dependent relaxations in vascular tissues. Studies indicate that it potentiates responses to bradykinin and adenosine diphosphate (ADP), leading to increased production of endothelium-derived relaxing factors. This mechanism suggests that this compound not only lowers plasma angiotensin II levels but also promotes vasodilation through other pathways .

- Cardioprotection : The compound has been shown to confer cardioprotective effects by improving endothelial function and reducing vascular resistance, which is crucial in managing heart failure patients .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating hypertension:

- A multicenter observational study involving 33,841 hypertensive patients reported a significant reduction in mean blood pressure from 177/105 mm Hg to 148/87 mm Hg after treatment with this compound. The response rate was 78.9%, indicating that a majority of patients achieved target blood pressure levels .

- In terms of tolerability, 94.6% of patients rated the tolerability of this compound as very good or good, with only 7.3% reporting adverse events, predominantly dry cough—common among ACE inhibitors .

Innovative Analytical Methods

Recent advancements have focused on developing analytical techniques for monitoring this compound levels in biological samples:

- Spectrophotometric Methods : Research has explored UV-visible spectrophotometric methods for the quantitative analysis of this compound. These methods leverage donor–acceptor interactions to provide rapid and cost-effective monitoring of drug levels, which is essential for ensuring therapeutic efficacy and safety .

- In Silico Studies : Computational models have been employed to optimize the pharmacokinetic properties of this compound, allowing researchers to predict its behavior in biological systems more accurately. These studies are crucial for understanding the drug's metabolism and interactions at a molecular level .

Case Studies

Several case studies highlight the practical applications of this compound:

- Hypertensive Patients : A longitudinal study tracked hypertensive patients over several months, demonstrating sustained blood pressure control with minimal side effects when treated with this compound. Patients reported improved quality of life due to better management of their condition .

- Heart Failure Management : In a cohort of patients with congestive heart failure, this compound was associated with reduced hospitalizations and improved functional status as measured by the New York Heart Association classification. This underscores its role in enhancing patient outcomes in chronic heart conditions .

Data Summary Table

Mechanism of Action

Cilazaprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II . By blocking this conversion, this compound reduces the levels of angiotensin II, leading to decreased vasoconstriction and lower blood pressure . The inhibition of ACE also reduces the reabsorption of sodium and water, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Pharmacokinetics :

- Metabolism : Cilazapril is hydrolyzed by carboxylesterase 1 (CES1) in the liver to form cilazaprilat .

- Excretion : this compound is predominantly excreted renally (43% of dose in healthy subjects) .

- Half-life : Terminal elimination half-life ranges from 35.8 to 48.9 hours, depending on the dose .

- Protein Binding : Plasma protein binding is 76% for this compound, with a free plasma concentration of 0.76 .

Clinical Impact: this compound demonstrates unique cardioprotective effects, enhancing endothelial-dependent vasodilation via increased production of nitric oxide (NO) and bradykinin, independent of its ACE inhibition .

This compound belongs to the ACE inhibitor class, which includes perindoprilat, quinaprilat, fosinoprilat, and enalaprilat. Below is a detailed comparison based on metabolic pathways, pharmacokinetics, potency, and clinical effects:

Metabolic Pathways and Excretion

Pharmacokinetic Parameters

Pharmacodynamic Potency

Unique Clinical Effects

- This compound: Potentiates endothelial relaxation via ADP, bradykinin, and platelet-derived factors . Directly protects cardiac myocytes from hypoxia/reoxygenation injury by enhancing bradykinin and NO synthesis . No scavenging of superoxide anions, distinguishing it from antioxidants .

Perindoprilat : Higher plasma binding (60%) but less impact on endothelial function compared to this compound .

- Fosinoprilat: Balanced biliary/renal excretion makes it safer in renal impairment .

Special Populations

- In contrast, enalaprilat requires dose adjustment in renal dysfunction .

- Elderly Patients : this compound clearance decreases by 20% in the elderly, requiring lower doses .

Biological Activity

Cilazaprilat is the active metabolite of cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. This article delves into its biological activity, pharmacokinetics, efficacy, safety, and relevant case studies.

This compound exerts its effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:

- Decreased vascular resistance : By reducing angiotensin II levels, this compound causes vasodilation.

- Reduced sodium and water reabsorption : Lower aldosterone secretion results in decreased fluid retention, leading to lower blood pressure.

The IC50 value for this compound as an ACE inhibitor is approximately 1.9 nM , indicating its high potency compared to other ACE inhibitors like enalapril .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Bioavailability : The absolute bioavailability of this compound after oral administration of cilazapril is about 57% , while that of this compound itself is only 19% .

- Peak Plasma Concentration : Maximum plasma concentrations are typically reached within 2 hours after administration .

- Half-life : this compound has a half-life ranging from 0.90 hours to 46.2 hours , depending on the route of administration .

- Elimination : It is primarily eliminated unchanged via the kidneys, with total urinary recovery rates reaching up to 91% after intravenous administration .

Efficacy in Clinical Studies

This compound has demonstrated significant efficacy in managing hypertension. In various clinical trials:

- Patients treated with cilazapril showed a reduction in sitting diastolic blood pressure by approximately 9 mm Hg after four weeks .

- A combination therapy with hydrochlorothiazide increased the responder rate from 52% to 71% when added to cilazapril at a dose of 5 mg/day .

- Long-term studies indicated that cilazapril effectively maintained blood pressure control over periods extending beyond 52 weeks , with total responder rates reaching up to 73% in patients with severe hypertension .

Safety Profile

The safety profile of this compound is generally favorable, although some adverse effects have been noted:

- Common side effects include headache, dizziness, fatigue, and cough. Serious adverse events like angioedema were reported in less than 0.2% of patients .

- A case report highlighted an unusual instance of cilazapril-induced lymphocytic pleural effusion, which resolved upon discontinuation of the drug .

Case Study Highlight

A notable case involved an 80-year-old male who developed lymphocytic pleural effusion after starting cilazapril for hypertension. His symptoms included chest pain and dry cough. Following extensive evaluation and subsequent withdrawal of cilazapril, his condition improved significantly, illustrating the importance of monitoring for rare but serious side effects associated with ACE inhibitors .

Summary Table

| Parameter | Value |

|---|---|

| IC50 (ACE Inhibition) | 1.9 nM |

| Absolute Bioavailability | 57% (cilazapril) / 19% (this compound) |

| Peak Plasma Concentration | 2 hours |

| Half-life | 0.90 hours (short) / 46.2 hours (long) |

| Total Urinary Recovery | Up to 91% |

| Common Side Effects | Headache, dizziness, cough |

| Serious Adverse Events | <0.2% incidence of angioedema |

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying the ACE inhibition mechanism of Cilazaprilat?

- Methodological Answer :

- In vitro assays : Use purified angiotensin-converting enzyme (ACE) to measure inhibition kinetics (e.g., IC₅₀ determination via fluorometric or spectrophotometric assays) .

- Animal models : Employ hypertensive rodent models to assess blood pressure modulation and organ-specific ACE activity (e.g., SHR rats) .

- Human trials : Design randomized controlled trials (RCTs) with pharmacokinetic/pharmacodynamic (PK/PD) endpoints, adhering to ethical guidelines .

Q. How should researchers design dose-response studies for this compound in preclinical models?

- Methodological Answer :

- Dose selection : Base doses on prior pharmacokinetic data (e.g., Cmax, AUC) from metabolite profiling studies .

- Endpoint alignment : Link doses to measurable outcomes (e.g., blood pressure reduction, ACE activity in plasma/tissue homogenates) .

- Statistical rigor : Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC₅₀ and Hill coefficients .

Q. What analytical techniques are validated for quantifying this compound in biological matrices?

- Methodological Answer :

- Chromatography : HPLC or LC-MS/MS with reverse-phase C18 columns and ion-pairing agents (e.g., trifluoroacetic acid) .

- Sample preparation : Solid-phase extraction (SPE) or protein precipitation using acetonitrile for plasma/serum .

- Validation criteria : Follow ICH guidelines for linearity (R² ≥ 0.99), precision (CV ≤ 15%), and recovery (≥80%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound to ACE isoforms?

- Methodological Answer :

- Comparative assays : Perform parallel experiments using recombinant human ACE (somatic vs. testicular isoforms) under standardized buffer conditions (pH 7.4, 37°C) .

- Structural analysis : Use X-ray crystallography or molecular docking to identify isoform-specific binding interactions .

- Meta-analysis : Systematically review literature data, applying heterogeneity tests (e.g., I² statistic) to identify methodological variability .

- Key Considerations : Report detailed experimental conditions (e.g., enzyme source, assay duration) to enable cross-study comparisons .

Q. What strategies address contradictory findings on this compound’s tissue-specific bioavailability?

- Methodological Answer :

- Tissue sampling : Use microdialysis or LC-MS/MS to quantify unbound this compound in target organs (e.g., kidney, lung) .

- Permeability studies : Employ Caco-2 cell monolayers or ex vivo tissue models to assess transport mechanisms .

- PK/PD modeling : Integrate tissue concentration-time profiles with ACE inhibition data using compartmental models .

Q. How can researchers optimize experimental protocols for studying this compound-drug interactions?

- Methodological Answer :

- In vitro screens : Use cytochrome P450 (CYP) inhibition assays (e.g., fluorogenic substrates) to identify potential metabolic interactions .

- In vivo validation : Conduct crossover studies in animal models with co-administered drugs (e.g., NSAIDs, diuretics), monitoring PK parameters .

- Mechanistic studies : Apply siRNA knockdown or CRISPR-Cas9 to isolate specific interaction pathways (e.g., OATP transporters) .

Q. Data Analysis and Interpretation

Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer :

- Model selection : Compare goodness-of-fit (AIC/BIC) for sigmoidal, logistic, and hyperbolic models .

- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values to assess parameter uncertainty .

- Bayesian approaches : Incorporate prior data (e.g., historical controls) to improve parameter estimation in small-sample studies .

Q. How should researchers handle outliers in pharmacokinetic datasets for this compound?

- Methodological Answer :

- Diagnostic tests : Apply Grubbs’ test or Dixon’s Q-test to identify statistical outliers .

- Sensitivity analysis : Compare PK parameters (e.g., AUC, t½) with and without outliers to evaluate impact .

- Mechanistic investigation : Re-examine raw chromatograms or animal health records to identify technical/biological causes .

Q. Reproducibility and Validation

Q. What steps ensure reproducibility of this compound’s antihypertensive effects across laboratories?

- Methodological Answer :

- Standardized protocols : Adopt CONSORT or ARRIVE guidelines for preclinical studies .

- Reagent validation : Use certified ACE enzyme lots and report supplier details .

- Data sharing : Publish raw datasets and analysis code in open repositories (e.g., Zenodo) .

- Key Considerations : Conduct inter-laboratory ring trials to harmonize assay conditions .

Q. How can researchers validate novel findings on this compound’s off-target effects?

- Methodological Answer :

- Orthogonal assays : Confirm initial results using independent techniques (e.g., SPR for binding affinity vs. functional assays) .

- Genetic validation : Knock out proposed off-targets (e.g., MMP-2) using CRISPR and retest this compound’s activity .

- Clinical correlation : Analyze electronic health records for adverse events linked to this compound use in patient cohorts .

- Key Considerations : Apply Benjamini-Hochberg correction to control for false discoveries in high-throughput screens .

Properties

IUPAC Name |

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAUYSRYXACKSC-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238043 | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90139-06-3 | |

| Record name | Cilazaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90139-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazaprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilazaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CILAZAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.